molecular formula C7H9Cl3N2 B8190604 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride

Cat. No.: B8190604
M. Wt: 227.5 g/mol
InChI Key: HROQAIUPBFCNCI-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group at the 2 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloropyridine.

    Substitution Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydrazinylpyridine
  • 3,5-Dichloro-2-aminopyridine
  • 3,5-Dichloro-2-methylpyridine

Uniqueness

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride is unique due to the presence of both chlorine atoms and the ethylamine group, which confer distinct chemical and biological properties

Biological Activity

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a possible therapeutic agent for various disorders. This article aims to summarize the biological activity of this compound based on recent research findings, including receptor interaction studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ethylamine moiety. This structure contributes to its interaction with various biological targets, particularly receptors involved in neurotransmission.

Receptor Interactions

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant activity on dopamine (D) and serotonin (5-HT) receptors. A study demonstrated that certain pyridine derivatives function as agonists at D2 and 5-HT1A receptors, which are crucial in the treatment of Parkinson's disease (PD) and other neuropsychiatric disorders. For instance, compounds similar to 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine showed EC50 values in the nanomolar range for these receptors, indicating potent activity .

Compound Target Receptor EC50 (nM)
7bD20.9
7b5-HT1A2.3
34cD23.3
34c5-HT1A1.4

The binding affinity and agonistic activity of these compounds were evaluated using cAMP assays in human recombinant cell lines expressing D2 and 5-HT1A receptors. The results indicated that these compounds not only activate the receptors but also modulate downstream signaling pathways that could lead to therapeutic effects in conditions like PD .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of these compounds. For example:

  • Substitution Patterns : The introduction of different halogen atoms or functional groups at specific positions on the pyridine ring altered the potency for receptor binding.
  • Potency Variations : Compounds with fluorine or chlorine substitutions exhibited enhanced potency compared to those with bromine or trifluoromethyl groups .

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in preclinical models:

  • Neuropharmacological Studies : In animal models of PD, compounds with similar structures demonstrated improvements in motor function and reduced non-motor symptoms through their action on D2 and 5-HT1A receptors.
  • Hypoglycemic Effects : A related compound showed promising hypoglycemic activity by binding to bovine serum albumin (BSA), suggesting potential metabolic benefits alongside neuropharmacological effects .

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-5-3-6(9)7(1-2-10)11-4-5;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROQAIUPBFCNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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